5-nitro-N-propylpyrimidin-2-amine
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Overview
Description
5-Nitro-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10N4O2 and a molecular weight of 182.18 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 5-position and a propyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminopyrimidine to form 5-nitro-2-aminopyrimidine, which is then alkylated with propyl halides under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 5-nitro-N-propylpyrimidin-2-amine may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 5-Amino-N-propylpyrimidin-2-amine.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
5-Nitro-N-propylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antitrypanosomal and antiplasmodial agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit key enzymes involved in the metabolic pathways of pathogens, contributing to its antitrypanosomal and antiplasmodial activities .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-aminopyrimidine: Lacks the propyl group, making it less lipophilic.
5-Amino-2-nitropyrimidine: Has an amino group instead of a propyl group, affecting its reactivity and biological activity.
Uniqueness
5-Nitro-N-propylpyrimidin-2-amine is unique due to the presence of both the nitro and propyl groups, which confer specific chemical and biological properties. The propyl group increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C7H10N4O2 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-nitro-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-8-7-9-4-6(5-10-7)11(12)13/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
FMBIBUMSRQQSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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